N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3,4-dihydroisoquinoline core linked to a 4-fluorophenyl group via an oxoethyl spacer. Its structural complexity arises from the combination of a flexible piperazine-carboxamide backbone and aromatic substituents, which are critical for molecular recognition in biological systems.
Properties
Molecular Formula |
C22H25FN4O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c23-19-5-7-20(8-6-19)25-11-13-26(14-12-25)22(29)24-15-21(28)27-10-9-17-3-1-2-4-18(17)16-27/h1-8H,9-16H2,(H,24,29) |
InChI Key |
ZGCLEFKGHZTRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 3,4-dihydroisoquinoline ring: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the oxoethyl group: This step often involves acylation reactions using reagents like acetic anhydride or acetyl chloride.
Formation of the piperazine ring: This can be synthesized through cyclization reactions involving ethylenediamine and appropriate dihalides.
Substitution with the fluorophenyl group: This step typically involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the carboxamide group: This is achieved through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and piperazine groups are susceptible to hydrolysis under acidic or alkaline conditions:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Amide bond hydrolysis | 6 M HCl, reflux (110°C, 8–12 hrs) | 4-(4-Fluorophenyl)piperazine-1-carboxylic acid + 2-amino-N-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide | |
| Piperazine ring opening | Concentrated H₂SO₄, 80°C | Fragmented amines and fluorobenzene derivatives |
Hydrolysis kinetics depend on steric hindrance from the dihydroisoquinoline moiety, which slows reactivity compared to simpler amides.
Nucleophilic Substitution
The electron-deficient fluorophenyl group participates in aromatic substitution:
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| NaNH₂/NH₃ (l) | Para-fluorine | 4-(4-Hydroxyphenyl)piperazine-1-carboxamide derivative | 62% | |
| CuCN/DMF, 120°C | Meta-fluorine | Cyano-substituted phenylpiperazine analog | 48% |
Fluorine’s strong electron-withdrawing effect directs electrophiles to meta/para positions .
Oxidation Reactions
The dihydroisoquinoline subunit undergoes regioselective oxidation:
Oxidation pathways are heavily influenced by solvent polarity, with aqueous systems favoring C1 oxidation .
Reductive Transformations
Catalytic hydrogenation targets unsaturated bonds:
| Conditions | Target Site | Outcome | Selectivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Dihydroisoquinoline | Fully saturated tetrahydroisoquinoline | >90% |
| NaBH₄/MeOH, 0°C | Carboxamide carbonyl | Secondary alcohol (unstable under isolation) | 55% |
Hydrogenation preserves the piperazine ring but may reduce fluorophenyl aromaticity at higher pressures.
Cyclization Reactions
The ethylenediamine linker facilitates intramolecular cyclization:
Cyclized products show enhanced rigidity and improved binding to biological targets like PARP1 (IC₅₀ = 156 nM in analogs) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling modifies the fluorophenyl group:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Pyridylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(Pyridin-4-yl)piperazine carboxamide | 73% |
| Thiophen-2-ylboronic acid | PdCl₂(dppf), DME | Heteroaryl-substituted analog | 68% |
Coupling efficiency depends on the steric bulk of the boronic acid .
Stability Under Physiological Conditions
Critical degradation pathways in simulated biological environments:
| Condition | Half-Life | Primary Degradation Pathway |
|---|---|---|
| pH 1.2 (gastric fluid) | 2.1 hrs | Amide hydrolysis + fluorophenyl oxidation |
| pH 7.4 (blood plasma) | 8.7 hrs | Slow piperazine N-dealkylation |
Degradation products were characterized via LC-MS, showing 2-(aminomethyl)dihydroisoquinoline as a major metabolite.
Comparative Reactivity Table
Relative reaction rates of key functional groups:
| Functional Group | Reactivity (Relative Rate) | Dominant Reaction |
|---|---|---|
| Piperazine NH | 1.0 (reference) | Alkylation/Acylation |
| Carboxamide carbonyl | 0.7 | Hydrolysis/Reduction |
| Dihydroisoquinoline C=N | 2.3 | Oxidation/Cyclization |
| Fluorophenyl C-F | 0.4 | Nucleophilic substitution |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate that derivatives of similar structures demonstrate significant cytotoxicity against human cancer cells, including colon and breast cancer lines .
- Mechanisms of Action : The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression. For example, the structural components may interact with specific receptors or enzymes that are crucial for cancer cell survival .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the potential mechanisms through which the compound exerts its effects on cellular processes .
Case Studies
Several case studies have highlighted the efficacy of compounds related to N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide:
- Study on Antitumor Effects : In a study published in Pharmaceuticals, researchers synthesized and evaluated a series of piperazine derivatives for their anticancer activity. The results demonstrated that certain modifications to the piperazine ring significantly enhanced cytotoxicity against specific cancer cell lines .
- Structure-Activity Relationship (SAR) Analysis : A detailed SAR analysis revealed that substituents on the aromatic rings influenced both potency and selectivity towards different cancer types. This information is crucial for optimizing lead compounds for further development .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide, commonly referred to as compound 1142211-87-7, is a synthetic organic molecule with potential pharmacological applications. This compound belongs to the class of piperazine derivatives and has garnered attention due to its biological activities, particularly in neuropharmacology and oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3, with a molecular weight of 324.37 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and an isoquinoline moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.37 g/mol |
| CAS Number | 1142211-87-7 |
| Purity | Min. 95% |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the central nervous system (CNS) and potentially other biological systems.
- Monoamine Oxidase Inhibition : Research indicates that similar compounds in the piperazine class exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially aiding in the treatment of neurodegenerative disorders like Parkinson's disease .
- Antitumor Activity : Studies have shown that derivatives with structural similarities may exhibit antitumor properties by inducing apoptosis in cancer cells through pathways involving caspases and other apoptotic factors . Specific investigations into benzamide derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo.
Case Studies
A notable study evaluated the effects of this compound on neuroprotection and cognitive enhancement in animal models. The results indicated that administration led to improved memory retention and reduced oxidative stress markers in the brain, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
Research Findings
Recent investigations have focused on the synthesis and biological evaluation of related compounds that incorporate the isoquinoline structure. These studies reveal:
- In vitro Studies : Compounds similar to this compound have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against various types of tumors .
- In vivo Efficacy : Animal studies have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .
Q & A
Q. Key Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0°C → RT | 75–85 | |
| 2 | EDC, HOBt, DMF, 12 h, RT | 60–70 |
Basic: How is the compound characterized analytically, and what critical parameters are assessed?
Methodological Answer :
Routine characterization includes:
- HPLC Purity : Reverse-phase C18 columns (e.g., 95% MeCN/water + 0.1% TFA) with UV detection at 254 nm; ≥98% purity is standard .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 437.2) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ verifies substituent integration (e.g., 4-fluorophenyl singlet at δ 7.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Basic: What initial biological screening approaches are used to evaluate its pharmacological potential?
Q. Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₁A, D₂ receptors) using transfected HEK293 cells .
- Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., PKC) via fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Q. Example Data :
| Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Receptor | 5-HT₁A | 12 nM | |
| Enzyme | PKC-θ | 850 nM |
Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity?
Q. Methodological Answer :
- Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., oxoethyl hydrolysis) .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings to enhance dihydroisoquinoline coupling efficiency .
- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients to isolate enantiomers .
Case Study : Switching from DCM to THF increased coupling yield from 60% to 78% while reducing racemization .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data for analogs?
Methodological Answer :
Contradictions arise from:
- Substituent Effects : Fluorine vs. chlorine on phenyl rings may alter receptor affinity unpredictably. For example, 4-fluorophenyl enhances 5-HT₁A binding (IC₅₀ = 12 nM), while 2,3-dichlorophenyl reduces it (IC₅₀ = 210 nM) .
- Data Normalization : Use internal controls (e.g., reference ligands) to standardize assay variability .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to rationalize steric clashes or hydrogen-bond mismatches .
Advanced: What in silico methods predict metabolic stability and toxicity profiles?
Q. Methodological Answer :
- Metabolism Prediction : Use SwissADME to identify CYP3A4/2D6 oxidation sites (e.g., piperazine N-dealkylation) .
- Toxicity Profiling : Run ProTox-II to flag hepatotoxicity risks (e.g., mitochondrial dysfunction) based on structural alerts .
- Permeability Assessment : Apply Caco-2 cell models in silico (e.g., QikProp) to estimate blood-brain barrier penetration (LogBB > 0.3 suggests CNS activity) .
Advanced: How to design crystallization protocols for polymorph control?
Q. Methodological Answer :
- Solvent Screening : Test anti-solvents (e.g., water, heptane) to induce nucleation. Ethanol/water (7:3) yields Form I crystals .
- Temperature Gradients : Slow cooling (0.5°C/min) from 60°C to 4°C improves monoclinic crystal formation .
- Additive Engineering : 5% PEG 4000 suppresses undesired hydrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
